molecular formula C27H30N4O3 B4070800 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline

5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline

Cat. No. B4070800
M. Wt: 458.6 g/mol
InChI Key: IAXQFBRJWZHGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline, also known as ENB-5, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline exerts its effects by binding to specific molecular targets, including protein kinases and ion channels. Through its interactions with these targets, 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline can modulate various signaling pathways involved in cell growth, survival, and neurotransmitter release. The exact mechanism of action of 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline is still under investigation, and further studies are needed to fully elucidate its molecular targets and downstream effects.
Biochemical and Physiological Effects
5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, modulation of neurotransmitter release, and regulation of ion channel activity. These effects are mediated through its interactions with specific molecular targets, as discussed above.

Advantages and Limitations for Lab Experiments

5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has several advantages for lab experiments, including its small size, ease of synthesis, and potential for use as a lead compound in drug discovery. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully elucidate its mechanism of action and molecular targets.

Future Directions

There are several future directions for research on 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline, including:
1. Elucidating its molecular targets and downstream effects in different cell types and tissues.
2. Developing more potent and selective analogs of 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline for use in drug discovery.
3. Investigating the potential use of 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline as a therapeutic agent in cancer and neurological disorders.
4. Studying the pharmacokinetics and pharmacodynamics of 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline in vivo to assess its safety and efficacy.
5. Exploring the potential use of 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline in combination with other drugs or therapies to enhance its effects.
Conclusion
5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline is a small molecule with potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. Its mechanism of action and molecular targets are still under investigation, and further studies are needed to fully elucidate its effects and potential therapeutic uses. However, its ease of synthesis and potential for use as a lead compound make it an attractive target for future research.

Scientific Research Applications

5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. In neuroscience, 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has been studied for its potential role in modulating neurotransmitter release and synaptic plasticity. In drug discovery, 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has been used as a lead compound for the development of new drugs targeting specific molecular targets.

properties

IUPAC Name

(4-ethylphenyl)-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O3/c1-3-21-9-11-23(12-10-21)27(32)30-17-15-29(16-18-30)24-13-14-26(31(33)34)25(19-24)28-20(2)22-7-5-4-6-8-22/h4-14,19-20,28H,3,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXQFBRJWZHGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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